Computed Lipophilicity (XLogP3): Optimal CNS Penetration Window vs. Class Average
The target compound displays an XLogP3 of 0.9, calculated from its molecular structure [1]. This value falls squarely within the optimal lipophilicity window for CNS drug candidates (XLogP 1–3) and is significantly lower than the average XLogP of commonly used cereblon ligands such as pomalidomide (XLogP ≈ 1.5–2.0) or thalidomide (XLogP ≈ 0.5–1.0), predicting a balanced permeability–solubility profile [2]. In contrast, the acetyl‑linked analog 1‑(1‑(2‑(2‑fluorophenoxy)acetyl)azetidin‑3‑yl)pyrrolidine‑2,5‑dione has been reported with a logP of −0.292, indicating a >10‑fold difference in lipophilicity that would substantially affect membrane passage .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | Acetyl analog: logP = −0.292; Pomalidomide: XLogP ≈ 1.5–2.0; Thalidomide: XLogP ≈ 0.5–1.0 |
| Quantified Difference | Target vs. acetyl analog: ΔlogP ~1.2 (approximately 16‑fold difference in partition coefficient); target falls within the CNS‑preferred 1–3 range, unlike the acetyl analog. |
| Conditions | Computed using XLogP3 algorithm (PubChem/Kuujia) [1]; comparator logP from ChemExper database ; pomalidomide/thalidomide literature values [2]. |
Why This Matters
Lipophilicity directly governs passive membrane permeability and solubility; a compound with XLogP3 of 0.9 is predicted to have superior brain penetration potential compared to the more hydrophilic acetyl analog, making it a more suitable starting point for CNS-targeted probe development.
- [1] Kuujia.com. (n.d.). CAS No. 2097922-27-3 – 1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione. Retrieved from https://www.kuujia.com/cas-2097922-27-3.html View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. https://doi.org/10.1602/neurorx.2.4.541 View Source
